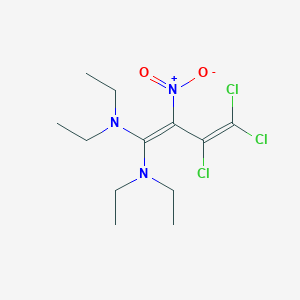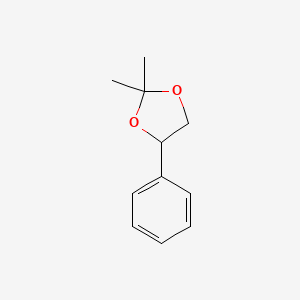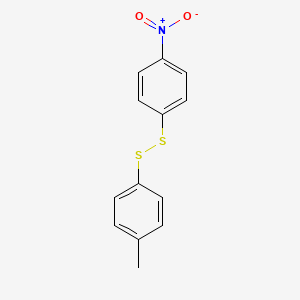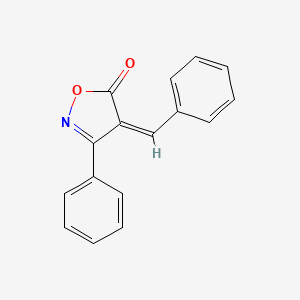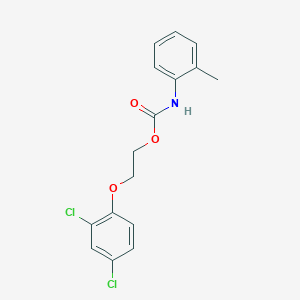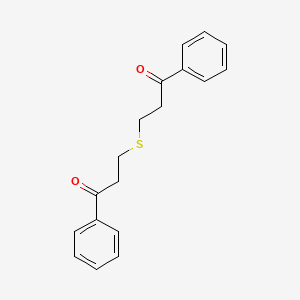
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves several steps. One common method includes the reaction of 2,5-dichloro-2,5-dimethylhexane with aluminum chloride (AlCl3) in dry benzene, followed by refluxing for 16 hours . The reaction is then quenched with hydrochloric acid (HCl) and the product is extracted using hexanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies related to cellular processes and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses .
Comparación Con Compuestos Similares
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can be compared with similar compounds such as:
7-Acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene: This compound has a similar structure but with an acetyl group instead of a methoxymethyl group.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the ethyl and methoxymethyl substituents, making it less complex.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
22825-06-5 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
6-ethyl-7-(methoxymethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28O/c1-7-13-10-15-16(11-14(13)12-19-6)18(4,5)9-8-17(15,2)3/h10-11H,7-9,12H2,1-6H3 |
Clave InChI |
RGKGGXIXFICQEV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1COC)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


